![molecular formula C5H4BrClN2 B1524581 5-Bromo-4-chloropyridin-3-amine CAS No. 89283-92-1](/img/structure/B1524581.png)
5-Bromo-4-chloropyridin-3-amine
Overview
Description
5-Bromo-4-chloropyridin-3-amine: is an organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 4-chloropyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloropyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Pall
Biological Activity
5-Bromo-4-chloropyridin-3-amine is a halogenated pyridine compound with significant potential in medicinal chemistry due to its structural characteristics. With the molecular formula and a molecular weight of 207.46 g/mol, this compound features a pyridine ring substituted with bromine and chlorine atoms, along with an amino group. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This compound can function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. However, detailed studies on its specific mechanisms of action remain limited.
Antimicrobial Properties
Research indicates that certain halogenated pyridines exhibit antimicrobial properties, which may extend to this compound. For instance, halopyridines have been investigated for their antibacterial, antifungal, and antitumor activities. Preliminary studies suggest that this compound may interact with biological targets that influence enzyme activity or receptor binding, potentially leading to antimicrobial effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Activity Type | IC50 (μM) | Notes |
---|---|---|---|
This compound | Antimicrobial | Not specified | Potential interactions with bacterial enzymes |
5-Bromo-4-chloro-2-pyridine | Antichlamydial | IC50 = 5.2 | Selective for Chlamydia trachomatis |
4-Amino-5-bromo-2-chloropyridine | Moderate Activity | Not specified | Different amine positioning affects activity |
Case Studies
- Antichlamydial Activity : A study on pyridine derivatives indicated that certain modifications could yield compounds selective against Chlamydia trachomatis. While specific data on this compound is lacking, the structural characteristics suggest it could be a candidate for similar investigations .
- Antitumor Potential : Research on related pyridine compounds has shown promising antitumor activities. For example, compounds with similar structures have demonstrated inhibition of key enzymes involved in cancer cell proliferation. This suggests that further exploration of this compound in cancer research could be beneficial .
Toxicity and Safety Profile
Preliminary assessments indicate that while some related compounds exhibit mild toxicity towards mammalian cell lines, they do not show mutagenic effects in Drosophila melanogaster assays. This safety profile is crucial for considering further development into therapeutic agents .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Bromo-4-chloropyridin-3-amine serves as an essential building block in the synthesis of more complex organic molecules. Its halogen substituents allow for versatile reactions such as nucleophilic substitutions and coupling reactions. This compound is particularly valuable in the development of pharmaceuticals and agrochemicals.
Reaction Mechanisms
The compound can undergo various types of chemical reactions:
- Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions: It can be oxidized to form oxides or reduced to yield amines.
- Coupling Reactions: Often facilitated by palladium or other metal catalysts, these reactions lead to the formation of more complex structures.
Biological Applications
Biochemical Probes and Inhibitors
In biological research, this compound is used as a biochemical probe or inhibitor. Its interaction with specific molecular targets, such as enzymes and receptors, allows it to modulate various biochemical pathways. This capability makes it a candidate for drug development aimed at treating diseases like cancer and infections .
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant biological activities. For instance:
- Inhibition Studies: Studies have shown that it effectively inhibits specific enzymes involved in disease pathways.
- Antiparasitic Activity: Similar compounds have demonstrated potential against parasites, suggesting possible applications in developing therapies for diseases like malaria .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The following table summarizes the pharmacokinetic parameters based on studies of similar compounds:
Species | Clearance (L/h/kg) | Bioavailability (%) | Volume of Distribution (L/kg) | Half-life (h) |
---|---|---|---|---|
Mouse | 1.87 | 31 | 1.08 | 0.55 |
Rat | 1.54 | 35 | 1.53 | 0.97 |
Human Prediction | ~0.88 | ~70 | ~0.85 | ~0.70 |
These findings suggest that while the compound may exhibit favorable pharmacokinetics, further studies are needed to confirm its efficacy and safety in human models .
Case Studies
-
Antimicrobial Activity Study
A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent. -
Inhibition of CDK8 Kinase
Research has demonstrated that compounds similar to this compound can serve as high-affinity ligands for cyclin-dependent kinases (CDKs), impacting pathways relevant to colorectal cancer treatment .
Properties
IUPAC Name |
5-bromo-4-chloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJRLYHBOIPDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697425 | |
Record name | 5-Bromo-4-chloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-92-1 | |
Record name | 5-Bromo-4-chloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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